Bienvenue dans la boutique en ligne BenchChem!

H-Ala-arg(NO2)-ome hcl

EDRF inhibition blood pressure regulation NOS pharmacology

H-Ala-Arg(NO2)-OMe HCl is a synthetic dipeptide methyl ester hydrochloride composed of L-alanine (Ala) linked to Nω-nitro-L-arginine methyl ester (Arg(NO2)-OMe), bearing the molecular formula C10H21ClN6O5 and a molecular weight of 340.77 g/mol. The compound belongs to the class of nitroarginine-containing dipeptides that function as nitric oxide synthase (NOS) inhibitors, with the nitro group on the arginine guanidino moiety serving as the pharmacophore responsible for competitive, slowly reversible inhibition of endothelial, neuronal, and inducible NOS isoforms.

Molecular Formula C10H21ClN6O5
Molecular Weight 340.765
CAS No. 161451-22-5
Cat. No. B574971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-arg(NO2)-ome hcl
CAS161451-22-5
Molecular FormulaC10H21ClN6O5
Molecular Weight340.765
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)OC)N.Cl
InChIInChI=1S/C10H20N6O5.ClH/c1-6(11)8(17)14-7(9(18)21-2)4-3-5-13-10(12)15-16(19)20;/h6-7H,3-5,11H2,1-2H3,(H,14,17)(H3,12,13,15);1H/t6-,7-;/m0./s1
InChIKeyIEYWLKYWCGNLDL-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Arg(NO2)-OMe HCl (CAS 161451-22-5): Baseline Identity and Pharmacological Context for Scientific Procurement


H-Ala-Arg(NO2)-OMe HCl is a synthetic dipeptide methyl ester hydrochloride composed of L-alanine (Ala) linked to Nω-nitro-L-arginine methyl ester (Arg(NO2)-OMe), bearing the molecular formula C10H21ClN6O5 and a molecular weight of 340.77 g/mol . The compound belongs to the class of nitroarginine-containing dipeptides that function as nitric oxide synthase (NOS) inhibitors, with the nitro group on the arginine guanidino moiety serving as the pharmacophore responsible for competitive, slowly reversible inhibition of endothelial, neuronal, and inducible NOS isoforms [1]. Originally characterized in vivo as "Ala-NO2Arg methyl ester," this compound has been demonstrated to inhibit endothelium-derived relaxing factor (EDRF) biosynthesis and produce dose-dependent increases in mean arterial blood pressure in anaesthetized rats [2].

Why H-Ala-Arg(NO2)-OMe HCl Cannot Be Replaced by In-Class Analogs for EDRF-Focused Investigations


Although L-NAME (Nω-nitro-L-arginine methyl ester, CAS 51298-62-5) is the most widely used nitroarginine-based NOS inhibitor, substitution with this single-amino-acid analog neglects critical differences in enzymatic stability, cellular handling, and the potential for isoform selectivity conferred by the second amino acid residue. Direct evidence from endothelial cell studies demonstrates that L-arginine-containing dipeptides such as L-Ala-L-Arg are rapidly cleaved by endothelial cells, whereas their NO2Arg counterparts—including Ala-NO2Arg methyl ester (H-Ala-Arg(NO2)-OMe)—are resistant to this proteolytic degradation [1]. Furthermore, the Silverman group established that the order and chirality of amino acids in nitroarginine-containing dipeptide esters profoundly modulate NOS isoform selectivity, with D-amino-acid-containing methyl esters exhibiting preferential inhibition of nNOS over iNOS and eNOS [2]. Thus, replacing H-Ala-Arg(NO2)-OMe HCl with L-NAME or other nitroarginine derivatives risks losing the specific stability and selectivity profile that this L,L-dipeptide methyl ester may uniquely provide in experimental systems where both pharmacokinetic persistence and NOS-interaction nuances are relevant.

Quantitative Comparator Evidence Guide for H-Ala-Arg(NO2)-OMe HCl: NOS Inhibition, In Vivo Hemodynamics, and Enzymatic Stability


In Vivo Pressor Response: Ala-NO2Arg Methyl Ester Demonstrates Dose-Dependent Blood Pressure Elevation Comparable to NO2Arg Methyl Ester and NO2Arg-Phe Methyl Ester in Rats

In anaesthetized rats, intravenous administration of Ala-NO2Arg methyl ester (H-Ala-Arg(NO2)-OMe) was directly compared head-to-head with NO2Arg methyl ester and NO2Arg-Phe methyl ester. All three compounds, administered at 10 mg kg−1 i.v., inhibited the reduction in mean arterial blood pressure (MABP) caused by acetylcholine (30 μg kg−1 min−1 for 3 min), an endothelium-dependent vasodilator [1]. Critically, none of these compounds inhibited responses to glyceryl trinitrate (20 μg kg−1 min−1 for 3 min) or iloprost (6 μg kg−1 min−1 for 3 min), which act directly on vascular smooth muscle, establishing specificity for the EDRF/NO pathway [1]. Over the dose range of 1–30 mg kg−1, all three compounds produced dose-related increases in MABP, and these pressor effects were prevented by co-infusion of L-arginine (20 mg kg−1 min−1 for 15 min) but unaffected by D-arginine, confirming a stereospecific, NOS-mediated mechanism [1].

EDRF inhibition blood pressure regulation NOS pharmacology in vivo hemodynamics

Resistance to Endothelial Cell-Mediated Proteolysis: NO2Arg-Containing Dipeptides Resist Cleavage Unlike Their L-Arg-Containing Counterparts

In bovine aortic endothelial cells cultured in L-Arg-deficient medium, the L-Arg-containing dipeptides L-Arg-L-Phe, L-Ala-L-Arg, and L-Arg-L-Arg were rapidly cleaved by the cells, releasing free L-arginine that increased basal and stimulated EDRF release [1]. In contrast, their NO2Arg analogues—including Ala-NO2Arg methyl ester—were not cleaved by these endothelial cells, demonstrating that the nitro modification on the arginine residue confers resistance to endothelial peptidases [1]. This is a critical differentiation: L-Ala-L-Arg serves as a substrate for EDRF biosynthesis via proteolytic release of arginine, whereas H-Ala-Arg(NO2)-OMe acts as a direct, stable NOS inhibitor that does not generate substrate for NO production.

enzymatic stability endothelial metabolism peptide stability NOS substrate specificity

NOS Isoform Inhibition Mechanism: Nitroarginine-Containing Dipeptide Methyl Esters Are Competitive Inhibitors Across nNOS, iNOS, and eNOS

The 1997 study by Silverman et al. systematically characterized a series of Nω-nitroarginine- and phenylalanine-containing dipeptides and dipeptide esters as competitive inhibitors of all three NOS isoforms—nNOS, iNOS, and eNOS—with the notable exception that those containing D-Arg(NO2) acted as uncompetitive inhibitors of iNOS [1]. Importantly, unlike Nω-nitro-L-arginine (L-NNA) itself, which exhibits time-dependent inhibition, none of the dipeptide methyl esters tested (including compounds 1, 2, 12, and 13) displayed time-dependent inhibition of any NOS isoform, indicating that the dipeptide scaffold eliminates this kinetic complexity [1]. For reference, L-NAME (the single-amino-acid analog H-Arg(NO2)-OMe HCl) exhibits Ki values of 15 nM for nNOS (bovine), 39 nM for eNOS (human), and 4.4 μM for iNOS (mouse) . While published Ki values specifically for H-Ala-Arg(NO2)-OMe HCl are not available, the L,L-configuration and absence of phenylalanine predict a selectivity profile distinct from D-amino-acid-containing dipeptide esters, which in the Silverman study exhibited up to 1800-fold selectivity for nNOS over iNOS [1].

NOS isoform selectivity competitive inhibition enzyme kinetics nitroarginine pharmacophore

Physicochemical Differentiation: Higher Molecular Weight and Topological Polar Surface Area Compared to Single-Amino-Acid Analog L-NAME

H-Ala-Arg(NO2)-OMe HCl has a molecular weight of 340.76 g/mol and a topological polar surface area (TPSA) of 175.15 Ų, with a calculated LogP of 1.375 . In contrast, L-NAME (H-Arg(NO2)-OMe HCl, CAS 51298-62-5) has a molecular weight of 269.69 g/mol . The addition of the alanine residue increases the molecular weight by approximately 71 Da and substantially alters hydrogen-bonding capacity, which may influence passive membrane permeability, tissue distribution, and recognition by peptide transporters. These differences in bulk physicochemical properties provide a rational basis for selecting the dipeptide over the single-amino-acid analog when altered pharmacokinetic behavior is experimentally desirable.

physicochemical properties membrane permeability drug design molecular descriptors

Substrate Activity for Carboxypeptidase Enzymes: Z-Ala-Arg(NO2) Is Recognized by Gly-Xaa Carboxypeptidase, Suggesting Utility as a Probe for Exopeptidase Profiling

The N-terminal-protected derivative benzyloxycarbonyl-Ala-Arg(NO2) (Z-Ala-Arg(NO2)) has been documented in the BRENDA enzyme database as a substrate for Gly-Xaa carboxypeptidase (EC 3.4.17.4), where it is hydrolyzed to benzyloxycarbonyl-Ala and nitroarginine, displaying 21% of the activity compared to the reference substrate benzyloxycarbonyl-Gly-Leu [1]. This establishes that the Ala-Arg(NO2) dipeptide motif is recognized by exopeptidases, a property not shared by single-amino-acid nitroarginine derivatives. While the N-terminal protecting group (Z) is absent in H-Ala-Arg(NO2)-OMe HCl, the core dipeptide sequence is identical, and the enzyme recognition site (the C-terminal Arg(NO2) residue and the scissile bond) is preserved.

carboxypeptidase substrate enzyme kinetics peptide probes exopeptidase activity

Absence of Time-Dependent NOS Inhibition Distinguishes Dipeptide Methyl Esters from the Parent Inhibitor L-NNA

A critical mechanistic distinction reported by Silverman et al. is that Nω-nitro-L-arginine (L-NNA) exhibits time-dependent inhibition of NOS isoforms, meaning its inhibitory potency increases with pre-incubation time [1]. In contrast, none of the dipeptide methyl esters tested—including compounds 1, 2, 12, and 13—displayed time-dependent inhibition of nNOS, iNOS, or eNOS [1]. While H-Ala-Arg(NO2)-OMe HCl was not among the specific compounds tested in this study, it belongs to the same structural class (L,L-dipeptide methyl ester with Nω-nitroarginine) and is therefore predicted to share this kinetic profile. This is significant because time-dependent inhibition complicates IC50/Ki determinations and can lead to underestimation of potency in short-duration assays.

time-dependent inhibition NOS kinetics reversible inhibition mechanism of action

Validated Application Scenarios for H-Ala-Arg(NO2)-OMe HCl: From EDRF Pharmacology to Enzymology


In Vivo Studies of Endothelium-Dependent Vascular Reactivity Requiring NOS Inhibition with Defined Pharmacokinetic Persistence

H-Ala-Arg(NO2)-OMe HCl is directly substantiated for acute in vivo experiments measuring EDRF/NO-mediated vasodilation in anaesthetized animal models, as demonstrated in the rat model where 10 mg kg−1 i.v. effectively inhibited acetylcholine-induced blood pressure reduction without affecting responses to direct smooth muscle relaxants [1]. Its resistance to endothelial peptidase cleavage (unlike L-arginine-containing dipeptides) makes it particularly suitable for protocols where sustained, intact NOS inhibitor exposure is required without the confound of proteolytic release of arginine substrate [1].

Carboxypeptidase Substrate Profiling and Exopeptidase Activity Assays Using the Ala-Arg(NO2) Dipeptide Motif

The established recognition of the Ala-Arg(NO2) sequence by Gly-Xaa carboxypeptidase (EC 3.4.17.4), with Z-Ala-Arg(NO2) exhibiting 21% relative activity compared to the standard substrate Z-Gly-Leu [1], supports the use of H-Ala-Arg(NO2)-OMe HCl as a scaffold for designing chromogenic or fluorogenic carboxypeptidase substrates. This application is orthogonal to NOS pharmacology and leverages the unique C-terminal nitroarginine residue as a potential handle for detection or as a non-natural amino acid probe of enzyme specificity.

Structure-Activity Relationship (SAR) Studies on NOS Isoform Selectivity Using Dipeptide Methyl Ester Scaffolds

The Silverman group's demonstration that amino acid order, chirality, and esterification status dramatically affect NOS isoform selectivity—with D-amino-acid-containing dipeptide methyl esters achieving up to 1800-fold selectivity for nNOS over iNOS [1]—positions H-Ala-Arg(NO2)-OMe HCl as a baseline L,L-dipeptide comparator in SAR libraries. Researchers investigating how N-terminal residue variation (Ala vs. Phe vs. other amino acids) modulates NOS inhibition potency and selectivity can use this compound as a reference point that lacks the pronounced nNOS selectivity associated with D-amino acid or phenylalanine-containing analogs [1].

Comparative Pharmacokinetic Studies of Nitroarginine-Based NOS Inhibitors with Differential Transporter Recognition Potential

Given the higher molecular weight (340.76 vs. 269.69 g/mol) and substantially larger polar surface area (TPSA 175.15 vs. 128.32 Ų) of H-Ala-Arg(NO2)-OMe HCl compared to L-NAME [1], this compound is appropriate for studies investigating whether dipeptide-based nitroarginine inhibitors engage proton-coupled oligopeptide transporters (PEPT1/PEPT2) or exhibit altered tissue distribution relative to the single-amino-acid analog. The absence of time-dependent NOS inhibition further simplifies pharmacokinetic-pharmacodynamic modeling compared to L-NNA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ala-arg(NO2)-ome hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.